molecular formula C33H27N5O3S B11680832 N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-anthracen-9-ylmethylidene]-2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11680832
M. Wt: 573.7 g/mol
InChI Key: WZQZLUFBFLUMJW-QXUDOOCXSA-N
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Description

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound that features a combination of anthracene, triazole, and aceto-hydrazide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Triazole Moiety: This can be achieved through a cyclization reaction involving a hydrazine derivative and an appropriate precursor.

    Attachment of the Anthracene Group: The anthracene moiety can be introduced via a condensation reaction with an aldehyde or ketone derivative.

    Formation of the Acetohydrazide Group: This step involves the reaction of an acyl chloride or ester with hydrazine to form the acetohydrazide.

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Conditions may vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction may produce various reduced forms of the triazole and anthracene moieties.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE depends on its specific application:

    Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.

    Pathways Involved: It may modulate signaling pathways or interfere with cellular processes such as DNA replication or protein synthesis.

Comparison with Similar Compounds

Similar Compounds

  • **N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can be compared with other compounds containing anthracene, triazole, and acetohydrazide moieties.
  • Examples: Compounds such as anthracene-9-carbaldehyde, 1,2,4-triazole derivatives, and acetohydrazide derivatives.

Uniqueness

The uniqueness of N’-[(E)-(ANTHRACEN-9-YL)METHYLIDENE]-2-{[5-(3,4-DIMETHOXYPHENYL)-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE lies in its specific combination of functional groups, which may confer unique chemical and biological properties not found in other similar compounds.

Properties

Molecular Formula

C33H27N5O3S

Molecular Weight

573.7 g/mol

IUPAC Name

N-[(E)-anthracen-9-ylmethylideneamino]-2-[[5-(3,4-dimethoxyphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C33H27N5O3S/c1-40-29-17-16-24(19-30(29)41-2)32-36-37-33(38(32)25-12-4-3-5-13-25)42-21-31(39)35-34-20-28-26-14-8-6-10-22(26)18-23-11-7-9-15-27(23)28/h3-20H,21H2,1-2H3,(H,35,39)/b34-20+

InChI Key

WZQZLUFBFLUMJW-QXUDOOCXSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=C5C=CC=CC5=CC6=CC=CC=C64)OC

Canonical SMILES

COC1=C(C=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=C5C=CC=CC5=CC6=CC=CC=C64)OC

Origin of Product

United States

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